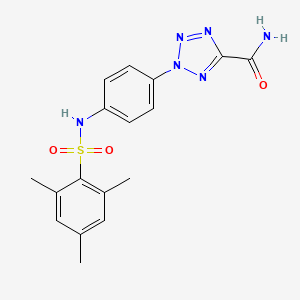

2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H18N6O3S and its molecular weight is 386.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a derivative of tetrazole, a five-membered nitrogen-containing heterocycle known for its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on existing literature.

Synthesis of the Compound

The synthesis of tetrazole derivatives typically involves the cycloaddition reaction between nitriles and azides, which can yield various substituted tetrazoles with distinct pharmacological properties. The specific synthetic routes for this compound have not been extensively documented in the available literature but are expected to follow similar methodologies as other tetrazole compounds.

Biological Activity Overview

Tetrazoles and their derivatives exhibit a broad spectrum of biological activities. The compound has been evaluated for several pharmacological properties:

- Antibacterial Activity : Tetrazole derivatives have shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, studies indicate that modifications in the tetrazole structure can enhance antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Similar to antibacterial properties, certain tetrazole derivatives demonstrate antifungal activity. Compounds with specific substituents have been reported to inhibit the growth of fungi such as Candida albicans .

- Anti-inflammatory and Analgesic Effects : Research indicates that some tetrazole derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

- Anticancer Potential : The anticancer activity of tetrazole derivatives has gained attention, with some compounds exhibiting cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) often reveals that specific modifications can enhance their efficacy .

Data Summary

| Biological Activity | Target Organisms/Cells | Observations |

|---|---|---|

| Antibacterial | Staphylococcus aureus, Escherichia coli | Significant inhibition observed; MIC values vary by structure |

| Antifungal | Candida albicans | Effective at certain concentrations; structure-dependent |

| Anti-inflammatory | Various models | Reduction in inflammation markers noted |

| Anticancer | Various cancer cell lines | Cytotoxicity observed; efficacy linked to structural modifications |

Case Studies

- Antibacterial Efficacy : A study reported that a related tetrazole compound exhibited a minimum inhibitory concentration (MIC) of 100 μg/mL against Bacillus subtilis, comparable to standard antibiotics . This highlights the potential of tetrazole derivatives as alternative antimicrobial agents.

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that certain modifications in the tetrazole ring can lead to enhanced cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, compounds with hydroxyl or methoxy substituents at specific positions on the ring demonstrated IC50 values below 50 µM .

- Anti-inflammatory Activity : In animal models of inflammation, compounds derived from tetrazoles have shown promising results in reducing edema and pain responses, suggesting their potential utility in inflammatory diseases .

科学的研究の応用

Antibacterial Activity

Research has indicated that compounds containing tetrazole and sulfonamide functionalities exhibit significant antibacterial properties. A study highlighted the synthesis of various sulfonamide derivatives that demonstrated effective inhibition against bacterial strains, including those resistant to conventional antibiotics . The specific compound under discussion has shown promise in inhibiting metallo-beta-lactamase enzymes, which are responsible for antibiotic resistance.

Case Study: Synthesis and Testing

In a recent study, researchers synthesized a series of sulfonamide derivatives, including the tetrazole-containing compound. The synthesized compounds were tested against clinically relevant bacterial strains. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, showcasing its potential as a lead compound for further development .

Novel Therapeutics

Due to its unique structure, the compound is being explored as a scaffold for the development of new drugs targeting various diseases beyond bacterial infections. The versatility of the tetrazole ring allows for modifications that can enhance selectivity and potency against specific biological targets.

Material Science Applications

Recent investigations have also explored the use of tetrazole derivatives in material science, particularly in the development of polymers with enhanced thermal stability and mechanical properties. The incorporation of sulfonamide groups can improve solubility and processability in polymeric materials.

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide | 8 | Staphylococcus aureus |

| Sulfonamide A | 16 | Escherichia coli |

| Sulfonamide B | 32 | Pseudomonas aeruginosa |

Table 2: Synthesis Pathways

| Step | Reagent/Condition | Product |

|---|---|---|

| 1 | Reaction of 2,4,6-trimethylphenylsulfonamide with phenyl isocyanate | Intermediate A |

| 2 | Cyclization with hydrazine hydrate | Tetrazole Intermediate |

| 3 | Carboxylation using carbon dioxide | Final Product: this compound |

特性

IUPAC Name |

2-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O3S/c1-10-8-11(2)15(12(3)9-10)27(25,26)21-13-4-6-14(7-5-13)23-20-17(16(18)24)19-22-23/h4-9,21H,1-3H3,(H2,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBKWYDNSZQBBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。